molecular formula C16H13NO B8481511 2-(1H-indol-3-yl)-1-phenylethanone

2-(1H-indol-3-yl)-1-phenylethanone

Cat. No. B8481511
M. Wt: 235.28 g/mol
InChI Key: INIVKISWFHQGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-1-phenylethanone is a useful research compound. Its molecular formula is C16H13NO and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-indol-3-yl)-1-phenylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-indol-3-yl)-1-phenylethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

2-(1H-indol-3-yl)-1-phenylethanone

InChI

InChI=1S/C16H13NO/c18-16(12-6-2-1-3-7-12)10-13-11-17-15-9-5-4-8-14(13)15/h1-9,11,17H,10H2

InChI Key

INIVKISWFHQGAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CNC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaCN (1.4 g, 29 mmol) was provided in absolute dimethylformamide (10 ml) in argon. At a bath temperature of 35° C. benzaldehyde (3 ml, 29 mmol) dissolved in absolute dimethylformamide (10 ml) was added in drops within 1.5 h and stirred for a further 0.5 h at this temperature. Gramine (10.1 g, 58 mmol) dissolved in absolute dimethylformamide (30 ml) was added in drops to this reaction solution within 2 h at an inside temperature of 70° C. The mixture was stirred a further 1 h at this temperature. For work up the vessel contents were placed in water (150 ml). The aqueous phase was acidified with 2N HCl to separate non-converted gramine as, a water-soluble hydrochloride. The aqueous phase was then extracted with chloroform (3×50 ml). The combined extracts were washed with NaHCO3 solution (50 ml) and dried over Na2SO4. The volatile constituents were then completely removed in a vacuum. The residue (9 g) obtained after distilling off the solvent was purified by column chromatography [silica gel 60 (300 g); cyclohexane/ethyl acetate 6:1 (1500 ml)].
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

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